molecular formula C4H5N3O2 B13122135 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone CAS No. 74949-72-7

1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B13122135
CAS No.: 74949-72-7
M. Wt: 127.10 g/mol
InChI Key: CNOHDVNYCCMMLI-UHFFFAOYSA-N
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Description

1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of acyl hydrazides with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interact with nucleic acids, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest .

Properties

IUPAC Name

1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2(8)3-6-7-4(5)9-3/h1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOHDVNYCCMMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504581
Record name 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74949-72-7
Record name 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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